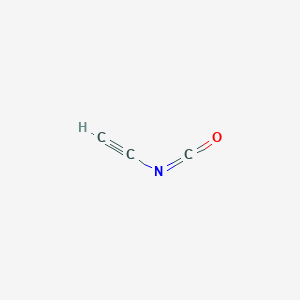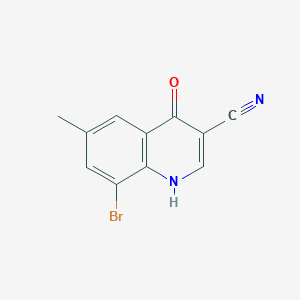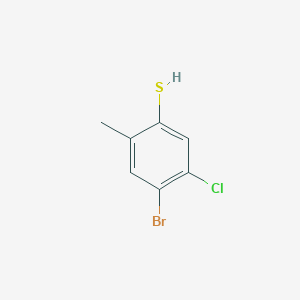
Isocyanatoethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Ethyne, isocyanato- can be synthesized through several methods. One common approach involves the reaction of ethyne with isocyanic acid. Another method includes the reaction of ethyne with phosgene and an amine, which produces the isocyanate group .
Industrial Production Methods: Industrial production of isocyanates, including ethyne, isocyanato-, typically involves the phosgene process. This process reacts an amine with phosgene (COCl2) to produce the isocyanate . Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
化学反応の分析
Types of Reactions: Ethyne, isocyanato- undergoes various chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Alcohols and Amines: React with ethyne, isocyanato- to form urethanes and ureas under mild conditions.
Phosgene and Amines: Used in the synthesis of isocyanates.
Major Products:
Urethanes: Formed from the reaction with alcohols.
科学的研究の応用
Ethyne, isocyanato- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
作用機序
The mechanism of action of ethyne, isocyanato- involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols and amines. This reactivity is utilized in the formation of urethanes and ureas . The molecular targets and pathways involved include the formation of carbamate and imidic acid intermediates during hydrolysis reactions .
類似化合物との比較
特性
CAS番号 |
67723-39-1 |
|---|---|
分子式 |
C3HNO |
分子量 |
67.05 g/mol |
IUPAC名 |
isocyanatoethyne |
InChI |
InChI=1S/C3HNO/c1-2-4-3-5/h1H |
InChIキー |
XYBRCHPMANOANY-UHFFFAOYSA-N |
正規SMILES |
C#CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13924171.png)



![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)

![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)


